

An In-depth Technical Guide to 3-Fluoro-4-(hydroxymethyl)phenol

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Compound of Interest

Compound Name: 3-Fluoro-4-(hydroxymethyl)phenol

Cat. No.: B565836

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-(hydroxymethyl)phenol is a fluorinated phenolic compound with applications as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its strategic fluorination and reactive hydroxyl and hydroxymethyl groups make it a versatile building block for introducing a fluorophenyl moiety into larger structures. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its known applications, offering valuable insights for researchers and professionals in drug discovery and chemical development.

Introduction

Fluorine-containing organic molecules have become increasingly significant in medicinal chemistry and materials science. The introduction of fluorine can profoundly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. **3-Fluoro-4-(hydroxymethyl)phenol**, with its unique substitution pattern, presents an interesting scaffold for the development of novel compounds. This document serves as a technical resource, consolidating available information on its synthesis and characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Fluoro-4-(hydroxymethyl)phenol** is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Properties of **3-Fluoro-4-(hydroxymethyl)phenol**

Property	Value	Source
CAS Number	96740-92-0	[1]
Molecular Formula	C ₇ H ₇ FO ₂	[2]
Molecular Weight	142.13 g/mol	[2]
IUPAC Name	3-Fluoro-4-(hydroxymethyl)phenol	[2]
SMILES	<chem>C1=CC(=C(C=C1O)F)CO</chem>	[2]
InChI Key	IXBHZARBEOTB-UHFFFAOYSA-N	[2]
Physical Form	Solid	
Storage Temperature	2-8°C, Sealed in dry conditions	

Synthesis and Experimental Protocols

While the specific discovery and initial synthesis of **3-Fluoro-4-(hydroxymethyl)phenol** are not well-documented in publicly available literature, a reliable method for its preparation involves the reduction of a corresponding carboxylic acid.

Synthesis via Reduction of 2-Fluoro-4-hydroxybenzoic acid

A common and effective method for the synthesis of **3-Fluoro-4-(hydroxymethyl)phenol** is the reduction of 2-fluoro-4-hydroxybenzoic acid using a strong reducing agent such as lithium aluminum hydride (LAH).

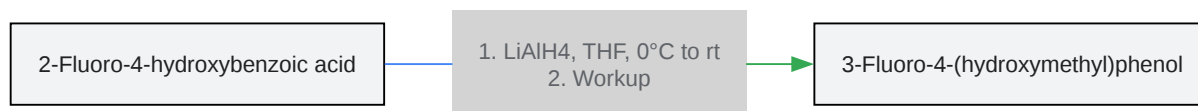
Experimental Protocol:

- Materials:
 - 2-Fluoro-4-hydroxybenzoic acid
 - Lithium aluminum hydride (LAH)
 - Anhydrous Tetrahydrofuran (THF)
 - Ethyl acetate (EA)
 - 10% Sodium hydroxide (NaOH) aqueous solution
 - Anhydrous magnesium sulfate
 - 250 mL round-bottom flask
 - Stirring apparatus
 - Nitrogen atmosphere setup
- Procedure:
 - In a 250 mL flask under a nitrogen atmosphere, dissolve 5 g of 2-fluoro-4-hydroxybenzoic acid in 100 mL of anhydrous THF with stirring.
 - Cool the solution to 0°C using an ice bath.
 - Carefully and portion-wise, add 2.43 g of lithium aluminum hydride (LAH) to the solution. Caution: LAH reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
 - After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for a minimum of 3 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, carefully quench the reaction by slowly adding ethyl acetate, followed by a 10% NaOH aqueous solution to neutralize the excess LAH.
- Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with 200 mL of ethyl acetate.
- Combine the organic extracts and wash with 200 mL of 10% NaOH aqueous solution to remove any unreacted starting material.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield **3-Fluoro-4-(hydroxymethyl)phenol**.^[3]

Synthesis Workflow Diagram

The following diagram illustrates the synthetic pathway from 2-fluoro-4-hydroxybenzoic acid to **3-Fluoro-4-(hydroxymethyl)phenol**.



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Synthesis of **3-Fluoro-4-(hydroxymethyl)phenol**.

Applications in Research and Development

3-Fluoro-4-(hydroxymethyl)phenol primarily serves as a chemical intermediate in the synthesis of more complex molecules. Its utility stems from the presence of three key functional features: the fluorine atom, the phenolic hydroxyl group, and the primary alcohol (hydroxymethyl group). These sites allow for a variety of chemical transformations, making it a valuable building block in drug discovery and agrochemical research.

While specific, publicly documented examples of its use in late-stage drug candidates are scarce, its structural motif is relevant in the design of compounds targeting a range of biological systems. The fluorophenol moiety is a common feature in many bioactive molecules.

A patent has cited the use of **3-Fluoro-4-(hydroxymethyl)phenol** in the synthesis of a more complex molecule, highlighting its role as a building block in the development of novel chemical entities.[4]

Spectroscopic Data

Detailed spectroscopic data for **3-Fluoro-4-(hydroxymethyl)phenol** is not widely published. However, for the isomeric compound 4-Fluoro-2-(hydroxymethyl)phenol, GC-MS and IR spectral data are available and can provide some reference for the expected spectral characteristics.[5] Researchers synthesizing this compound would typically characterize it using standard analytical techniques such as ^1H NMR, ^{13}C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Conclusion

3-Fluoro-4-(hydroxymethyl)phenol is a valuable, albeit not extensively documented, chemical intermediate. Its synthesis via the reduction of 2-fluoro-4-hydroxybenzoic acid is a straightforward and accessible method for laboratory-scale preparation. For researchers and drug development professionals, this compound offers a strategic entry point for incorporating a fluorinated phenolic group into novel molecular designs, potentially leading to the discovery of new therapeutic agents and other functional materials. Further exploration of its applications is warranted to fully realize its potential in synthetic and medicinal chemistry.

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